molecular formula C₄¹³C₆H₁₂N₂O₃S B1146162 Bentazon-13C6 CAS No. 1330188-66-3

Bentazon-13C6

Cat. No.: B1146162
CAS No.: 1330188-66-3
M. Wt: 246.23
InChI Key:
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Description

Bentazon-13C6 is a labeled herbicide, specifically a carbon-13 isotope-labeled version of Bentazon. Bentazon is a selective herbicide belonging to the thiadiazine group of chemicals. It is widely used for post-emergence control of broadleaf weeds and sedges in various crops such as rice, corn, beans, and peanuts . The labeled version, this compound, is primarily used in scientific research to study the environmental fate, degradation, and metabolic pathways of Bentazon.

Biochemical Analysis

Biochemical Properties

Bentazon-13C6, like its parent compound Bentazon, works by inhibiting the Hill reaction in the photosynthesis of weeds . This inhibition disrupts the normal biochemical reactions within the plant, leading to its eventual death .

Cellular Effects

The primary cellular effect of this compound is the disruption of photosynthesis, a crucial cellular process in plants . By inhibiting the Hill reaction, this compound prevents the plant cells from converting light energy into chemical energy, thus affecting cell function .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the Hill reaction in photosynthesis . This reaction is responsible for the production of NADPH and ATP, two molecules essential for the light-dependent reactions of photosynthesis .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are rapid and almost immediate . Maximum blood concentrations of radioactivity are achieved in approximately 15 minutes at low doses (4 mg/kg bw) and by 1 hour at high doses (200 mg/kg bw) .

Metabolic Pathways

This compound, like Bentazon, is likely involved in the metabolic pathways related to photosynthesis

Transport and Distribution

Given its rapid absorption and quick achievement of maximum blood concentrations, it is likely that this compound is efficiently transported and distributed within the organism .

Subcellular Localization

Given its mode of action, it is likely that this compound localizes to the chloroplasts, the site of photosynthesis in plant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bentazon-13C6 involves the incorporation of carbon-13 isotopes into the Bentazon molecule. The general synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of carbon-13 labeled starting materials.

    Cyclization Reaction: The labeled starting materials undergo a cyclization reaction to form the thiadiazine ring.

    Functional Group Introduction: Functional groups such as isopropyl and sulfonamide are introduced to complete the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Bentazon-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Bentazon-13C6, like Bentazon, exerts its herbicidal effects by inhibiting electron transport in photosystem II of the photosynthetic apparatus in plants. It binds to the Q_B plastoquinone binding site in the D1 protein of photosystem II, blocking electron transport and leading to the disruption of photosynthesis. This results in the accumulation of reactive oxygen species and ultimately causes cell death in susceptible plants .

Comparison with Similar Compounds

    Clopyralid: Another selective herbicide used for controlling broadleaf weeds.

    Isoproturon: A herbicide used for controlling annual grasses and broadleaf weeds.

Comparison:

    Bentazon vs. Clopyralid: Bentazon is primarily used for post-emergence control, while Clopyralid is used for both pre- and post-emergence control.

    Bentazon vs. Isoproturon: Bentazon is more water-soluble and less persistent in the environment compared to Isoproturon.

Bentazon-13C6 stands out due to its labeled carbon-13 isotopes, making it a valuable tool for tracing and studying the environmental and metabolic fate of Bentazon in various scientific research applications.

Properties

CAS No.

1330188-66-3

Molecular Formula

C₄¹³C₆H₁₂N₂O₃S

Molecular Weight

246.23

Synonyms

3-(1-Methylethyl)-2,1,3-benzothiadiazin-4(3H)-one-13C6 2,2-Dioxide;  3,4-Dihydro-3-isopropyl-1H-2,1,3-benzothiadiazin-4-one-13C6 2,2-Dioxide;  3-Isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one-13C6 2,2-Dioxide;  Basagran-13C6;  Basagran 480-13C6;  Basamais-1

Origin of Product

United States

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